

# Application Note: Spectrophotometric Estimation of Blonanserine in Pharmaceutical Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Blonanserine dihydrochloride*

Cat. No.: *B12400026*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Blonanserine is a novel atypical antipsychotic agent with antagonist properties for dopamine D2 and serotonin 5-HT<sub>2A</sub> receptors.<sup>[1]</sup> It is effective in treating both positive and negative symptoms of schizophrenia.<sup>[1]</sup> As Blonanserine is not yet official in major pharmacopeias such as the I.P., B.P., and U.S.P., there is a need for simple, accurate, and cost-effective analytical methods for its routine quality control.<sup>[1][2][3]</sup> This application note details a validated UV-Visible spectrophotometric method for the quantitative estimation of Blonanserine in bulk and pharmaceutical dosage forms. The method is developed and validated in accordance with ICH Q2B guidelines.<sup>[1]</sup>

## Principle

The method is based on the measurement of the ultraviolet absorbance of Blonanserine in a methanol solvent. Blonanserine exhibits a distinct absorption spectrum in the UV region, with a maximum absorbance ( $\lambda_{\text{max}}$ ) at 237 nm.<sup>[1]</sup> The absorbance at this wavelength is directly proportional to the concentration of Blonanserine in the solution, obeying Beer's law over a specific concentration range. This relationship is used to quantify the amount of Blonanserine in a given sample.

## Instrumentation and Materials

- Instrument: A UV-Visible spectrophotometer (e.g., Shimadzu 1700) with a spectral bandwidth of  $\pm 2$  nm and 10 mm matched quartz cells is suitable for this method.<sup>[1]</sup>
- Reagents:
  - Blonanserin working standard (purity  $\geq 99.8\%$ )<sup>[1]</sup>
  - Methanol (Analytical Reagent Grade)<sup>[1]</sup>
  - Blonanserin tablets (e.g., 4 mg)<sup>[1]</sup>
- Apparatus:
  - Volumetric flasks (10 ml, 100 ml)
  - Pipettes
  - Sonicator
  - Whatman filter paper (No. 41)<sup>[1]</sup>

## Experimental Protocols

### Selection of Solvent

The primary criterion for solvent selection is the complete solubility and stability of the drug.<sup>[1]</sup>

Methanol was chosen as the solvent for this method due to its ability to completely dissolve Blonanserin, its stability, cost-effectiveness, and volatility.<sup>[1]</sup>

### Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )

A standard solution of Blonanserin in methanol is scanned over the UV range of 200-400 nm against a methanol blank. The wavelength at which the maximum absorbance is observed is determined to be the  $\lambda_{\text{max}}$ . For Blonanserin in methanol, the  $\lambda_{\text{max}}$  is 237 nm.<sup>[1]</sup>

## Preparation of Standard Stock Solution

- Accurately weigh 10 mg of Blonanserin working standard.[\[1\]](#)
- Transfer the weighed standard into a 100 ml volumetric flask.[\[1\]](#)
- Add approximately 30 ml of methanol and sonicate for 10 minutes to ensure complete dissolution.[\[1\]](#)
- Make up the volume to the mark with methanol to obtain a stock solution with a concentration of 100 µg/ml.[\[1\]](#)

## Preparation of Calibration Curve

- From the standard stock solution (100 µg/ml), prepare a series of dilutions to obtain concentrations in the range of 2, 4, 6, 8, and 10 µg/ml by diluting with methanol.[\[1\]](#)
- Measure the absorbance of each dilution at 237 nm using methanol as a blank.[\[1\]](#)
- Plot a calibration curve of absorbance versus concentration.
- Determine the correlation coefficient, slope, and intercept from the linear regression of the calibration curve.[\[1\]](#)

## Preparation of Sample Solution from Tablets

- Weigh and finely powder twenty Blonanserin tablets (e.g., 4 mg tablets).[\[1\]](#)
- Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of Blonanserin.
- Transfer the powder into a 100 ml volumetric flask.
- Add about 70 ml of methanol and sonicate for 15-20 minutes to ensure complete extraction of the drug.
- Make up the volume to 100 ml with methanol.
- Filter the solution through Whatman filter paper (No. 41).[\[1\]](#)

- From the filtered solution, prepare an appropriate dilution with methanol to obtain a final concentration within the linearity range (e.g., 6 µg/ml).

## Estimation of Blonanserin in Tablets

- Measure the absorbance of the final sample solution at 237 nm against methanol as a blank.
- Calculate the concentration of Blonanserin in the sample solution using the calibration curve.
- Determine the amount of Blonanserin per tablet.

## Method Validation

The developed spectrophotometric method was validated as per ICH Q2B guidelines for parameters such as linearity, accuracy, precision, and recovery.[\[1\]](#)

## Data Presentation

Table 1: Linearity and Regression Analysis

Parameter	Result
Linearity Range (µg/ml)	2-10
Correlation Coefficient ( $r^2$ )	0.9999
Slope	Data not available
Intercept	Data not available

Table 2: Accuracy (Recovery Studies)

Recovery studies were conducted by spiking pre-analyzed tablet samples with the pure drug at three different concentration levels (50%, 100%, and 150%).[\[1\]](#)

Level	Amount Added (µg/ml)	Amount Found (µg/ml)	% Recovery
50%	Data not available	Data not available	Data not available
100%	Data not available	Data not available	Data not available
150%	Data not available	Data not available	Data not available

Table 3: Precision

Precision was evaluated by calculating the Relative Standard Deviation (%RSD) for intraday and interday measurements.[\[1\]](#)

Precision	Concentration (µg/ml)	% RSD
Intraday	Data not available	Data not available
Interday	Data not available	Data not available

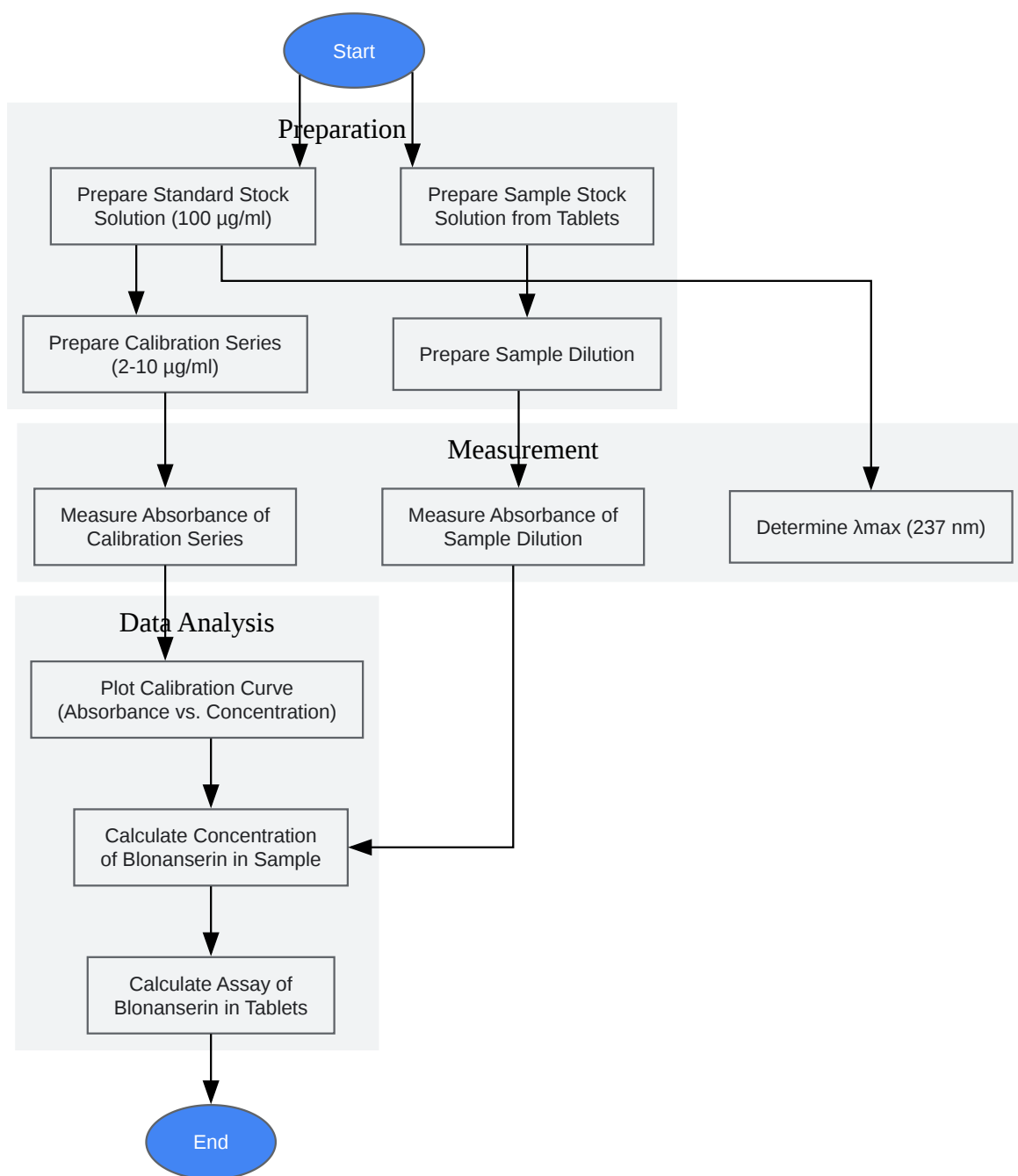
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (µg/ml)
LOD	Data not available
LOQ	Data not available

Note: Specific quantitative data for slope, intercept, recovery, precision, LOD, and LOQ were not available in the referenced abstracts.

## Visualization

### Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for Spectrophotometric Estimation of Blonanserine.

## Conclusion

The described UV spectrophotometric method is simple, sensitive, accurate, and precise for the estimation of Blonanserine in pharmaceutical formulations.[1][4] The linear response was observed in the concentration range of 2-10 µg/ml with a high correlation coefficient.[1][4] The method demonstrated excellent recovery, indicating no interference from common pharmaceutical excipients.[1] This makes the method suitable for routine quality control and in-process quality control (IPQC) of Blonanserine in tablet dosage forms.[1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jocpr.com](#) [jocpr.com]
- 2. [researchgate.net](#) [researchgate.net]
- 3. [ijprajournal.com](#) [ijprajournal.com]
- 4. [jocpr.com](#) [jocpr.com]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Estimation of Blonanserine in Pharmaceutical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12400026#spectrophotometric-estimation-of-blonanserine-in-pharmaceutical-formulation>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)